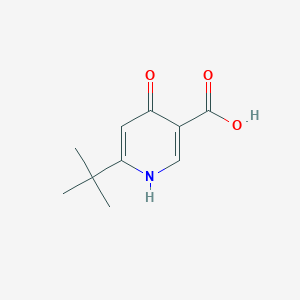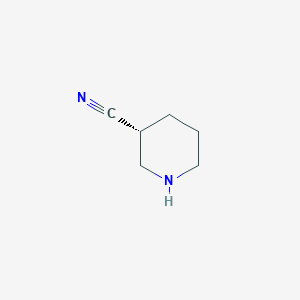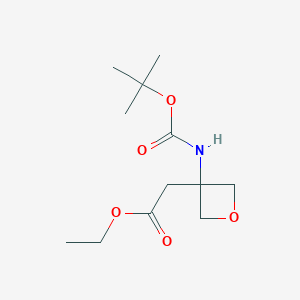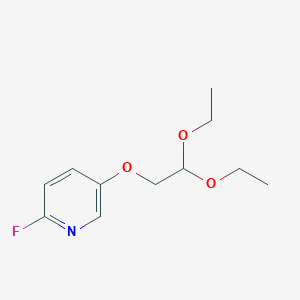
5-(2,2-Diéthoxyéthoxy)-2-fluoropyridine
Vue d'ensemble
Description
“5-(2,2-Diethoxyethoxy)-2-fluoropyridine” is a chemical compound that likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “5-” in the name suggests that the substituent is attached to the fifth carbon of the pyridine ring . The “2,2-Diethoxyethoxy” part refers to a functional group attached to the pyridine ring, which consists of an ether (an oxygen atom connected to two carbon atoms) that is further connected to another ether group .
Molecular Structure Analysis
The molecular structure of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would consist of a pyridine ring with a fluorine atom and a 2,2-diethoxyethoxy group attached to it. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would be influenced by the presence of the pyridine ring, the fluorine atom, and the 2,2-diethoxyethoxy group. Pyridine is a basic aromatic heterocycle and can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(2,2-Diethoxyethoxy)-2-fluoropyridine” would depend on its molecular structure. For example, the presence of the ether groups would likely make it more polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Sondes fluorescentes pour les études biologiques
5-(2,2-Diéthoxyéthoxy)-2-fluoropyridine: est utilisé dans la synthèse de sondes fluorescentes, en particulier les colorants à base de BODIPY. Ces colorants sont très sensibles et présentent une forte fluorescence, ce qui les rend adaptés aux études d'analyse biologique telles que les tests MTT et la cytométrie en flux . Ils ont montré un potentiel en imagerie cellulaire vivante et dans les tests in vivo en raison de leur excellente compatibilité biologique et de leur distribution rapide dans les cellules .
Intermédiaire pharmaceutique
Ce composé sert d'intermédiaire pharmaceutique dans la conception et la synthèse de colorants fluorescents fonctionnels de médicaments. L'introduction de groupes éthoxy permet la conversion en groupes aldéhydes en conditions acides, ce qui est une étape cruciale dans la stabilité de groupes spécifiques dans les sondes fluorescentes .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that the compound’s structure, which includes a pyridine ring, could potentially allow it to interact with various biological targets through pi stacking, hydrogen bonding, and other intermolecular interactions .
Biochemical Pathways
Similar compounds have been involved in reactions such as the borylation of aryl bromides , suggesting that it may participate in or influence a variety of biochemical reactions.
Pharmacokinetics
The presence of the diethoxyethoxy group could potentially enhance its solubility and bioavailability .
Result of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may have a variety of potential effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-(2,2-diethoxyethoxy)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-3-14-11(15-4-2)8-16-9-5-6-10(12)13-7-9/h5-7,11H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQZRJZCPHSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CN=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)
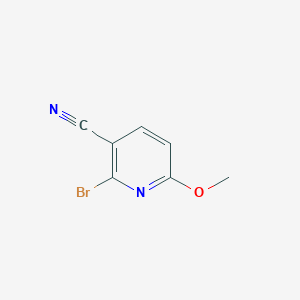
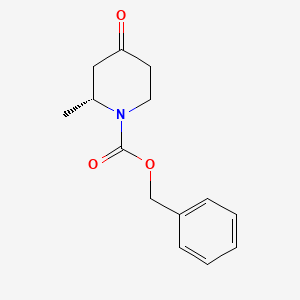
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine](/img/structure/B1404005.png)

![Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1404007.png)
